molecular formula C8H18OSi B13249129 2,2-Dimethyl-3-(trimethylsilyl)propanal

2,2-Dimethyl-3-(trimethylsilyl)propanal

Cat. No.: B13249129
M. Wt: 158.31 g/mol
InChI Key: DKPJVCSVJKLUAR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(trimethylsilyl)propanal is an organosilicon compound featuring a propanal backbone with two methyl groups at the C2 position and a trimethylsilyl (TMS) group at C2. This structural motif is significant in synthetic organic chemistry, particularly in reactions requiring regioselectivity or stability under harsh conditions.

Properties

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

2,2-dimethyl-3-trimethylsilylpropanal

InChI

InChI=1S/C8H18OSi/c1-8(2,6-9)7-10(3,4)5/h6H,7H2,1-5H3

InChI Key

DKPJVCSVJKLUAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[Si](C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(trimethylsilyl)propanal typically involves the introduction of a trimethylsilyl group to a suitable precursor. One common method is the reaction of 2,2-dimethylpropanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-3-(trimethylsilyl)propanal may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(trimethylsilyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: 2,2-Dimethyl-3-(trimethylsilyl)propanoic acid.

    Reduction: 2,2-Dimethyl-3-(trimethylsilyl)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,2-Dimethyl-3-(trimethylsilyl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(trimethylsilyl)propanal involves its reactivity due to the presence of the aldehyde and trimethylsilyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group or be involved in substitution reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Hydroxy-2,2-Dimethylpropanal (CAS 597-31-9)

  • Structural Differences : Replaces the TMS group at C3 with a hydroxyl (-OH) group.
  • Key Properties :
    • The hydroxyl group increases polarity and hydrogen-bonding capacity, leading to higher water solubility compared to the TMS analogue .
    • Higher boiling point due to intermolecular hydrogen bonding.
    • Reactivity: The aldehyde is more electrophilic due to the electron-withdrawing -OH group, favoring nucleophilic additions. In contrast, the TMS group’s electron-donating nature reduces aldehyde reactivity, making it more stable under basic or nucleophilic conditions .
  • Applications : Used in polymer crosslinking and as a precursor in organic synthesis. Safety data indicate it is hazardous, requiring careful handling .

3-[2-(Trifluoromethyl)phenyl]propanal (CAS 376641-58-6)

  • Structural Differences : Features a trifluoromethyl (-CF₃) group attached to a phenyl ring at C3.
  • Key Properties :
    • The -CF₃ group is strongly electron-withdrawing, increasing the aldehyde’s electrophilicity and acidity (α-hydrogens) compared to the TMS variant .
    • Enhanced thermal and oxidative stability due to the fluorine substituents.
  • Applications : Valued in agrochemical and pharmaceutical research for its resistance to metabolic degradation .

2-Phenyl-3-(trimethylsilyl)propan-1-aminium Chloride

  • Structural Differences : Contains a protonated amine (-NH₃⁺) at C1 and a phenyl group at C2, alongside the TMS group at C3.
  • Key Properties: The TMS group contributes to lipophilicity, aiding in crystal packing and hydrogen-bonding networks with chloride ions .

Pyrethroids (e.g., Permethrin, Resmethrin)

  • Structural Differences : Cyclopropane esters with dimethyl and halogenated substituents, lacking the aldehyde functionality.
  • Key Properties :
    • Dimethyl groups provide steric hindrance, enhancing photostability and insecticidal activity .
    • Unlike the TMS-propanal, pyrethroids exhibit rapid neurotoxic effects in insects due to esterase resistance .

Comparative Data Table

Compound Substituent at C3 Key Functional Group Boiling Point/Solubility Reactivity/Stability Applications
2,2-Dimethyl-3-(TMS)propanal Trimethylsilyl (TMS) Aldehyde Low polarity, hydrophobic Stabilized aldehyde; moderate electrophilicity Synthetic intermediates, organosilicon materials
3-Hydroxy-2,2-dimethylpropanal Hydroxyl (-OH) Aldehyde High polarity, water-soluble Highly electrophilic; prone to oxidation Polymers, crosslinking agents
3-[2-(Trifluoromethyl)phenyl]propanal -CF₃-phenyl Aldehyde Moderate polarity High electrophilicity; acid-stable Agrochemicals, drug discovery
Pyrethroids (e.g., Permethrin) Dichlorovinyl/cyclopropane Ester Lipophilic Photostable; esterase-resistant Insecticides

Research Findings and Implications

  • Steric Effects : The TMS group in 2,2-Dimethyl-3-(trimethylsilyl)propanal provides steric shielding, reducing unwanted side reactions in nucleophilic additions compared to -OH or -CF₃ analogues .
  • Electronic Effects : The TMS group’s electron-donating nature stabilizes the aldehyde group, contrasting with the electron-withdrawing -CF₃ group, which accelerates reactions like aldol condensations .

Biological Activity

2,2-Dimethyl-3-(trimethylsilyl)propanal, also known as a trimethylsilyl derivative, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Molecular Formula: C8H18OSi
Molecular Weight: 158.31 g/mol
IUPAC Name: 2,2-Dimethyl-3-(trimethylsilyl)propanal
CAS Number: [Not specified in the results]

Biological Activity

The biological activity of 2,2-Dimethyl-3-(trimethylsilyl)propanal has been investigated primarily in the context of its chemical reactivity and potential therapeutic applications. The compound's structure allows it to interact with various biological targets, which may lead to significant pharmacological effects.

  • Enzyme Interaction: The trimethylsilyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes and interact with membrane-bound enzymes.
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar trimethylsilyl groups exhibit antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Antioxidant Properties: The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds and their implications for health:

  • Antimicrobial Activity: A study comparing various silylated compounds found that those with trimethylsilyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant bactericidal effects .
  • Cell Viability Assays: In vitro assays using human cell lines demonstrated that 2,2-Dimethyl-3-(trimethylsilyl)propanal could reduce cell viability in cancer cells at specific concentrations, suggesting potential anticancer activity.

Comparative Analysis

To better understand the unique properties of 2,2-Dimethyl-3-(trimethylsilyl)propanal, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological ActivityNotable Effects
2,2-Dimethyl-3-(trimethylsilyl)propanalTrimethylsilyl derivativeAntimicrobial, AntioxidantDisruption of cell membranes
Trimethylsilyl derivativesGeneral classVariesEnhanced lipophilicity
4-Amino-5-methyl-1H-imidazol-2-oneImidazole derivativeAnticancerEnzyme inhibition

Applications in Research and Industry

The unique properties of 2,2-Dimethyl-3-(trimethylsilyl)propanal make it a valuable compound in various fields:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer activities are being explored for new drug formulations.
  • Chemical Synthesis: Used as a reagent in organic synthesis for the preparation of more complex molecules.
  • Analytical Chemistry: Its derivatives are utilized in gas chromatography to enhance detection sensitivity for various analytes .

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